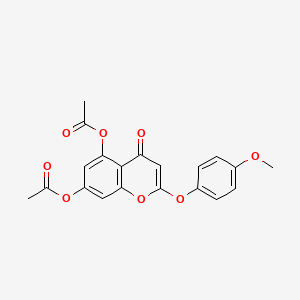![molecular formula C13H18O3Si B14276129 3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one CAS No. 184580-40-3](/img/structure/B14276129.png)
3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one is an organic compound characterized by the presence of a methoxy group, a phenyl group, and a trimethylsilyloxy group attached to a prop-2-en-1-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one typically involves the reaction of 3-methoxy-1-phenylprop-2-en-1-one with a trimethylsilylating agent. Commonly used trimethylsilylating agents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the trimethylsilyloxy group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of solvents, catalysts, and purification techniques can vary depending on the specific requirements of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one has several scientific research applications, including:
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one involves its interaction with molecular targets and pathways. The trimethylsilyloxy group can act as a protecting group, facilitating selective reactions at other sites of the molecule. The compound’s reactivity is influenced by the presence of the methoxy and phenyl groups, which can participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1-trimethylsiloxyethylene: A styrene-type silyl enol ether used in similar synthetic applications.
1-Phenyl-3-(trimethylsilyl)-2-propyn-1-ol: Another compound with a trimethylsilyl group, used in organic synthesis.
Uniqueness
3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one is unique due to the combination of its functional groups, which provide distinct reactivity and versatility in chemical synthesis. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
184580-40-3 |
|---|---|
Formule moléculaire |
C13H18O3Si |
Poids moléculaire |
250.36 g/mol |
Nom IUPAC |
3-methoxy-1-phenyl-3-trimethylsilyloxyprop-2-en-1-one |
InChI |
InChI=1S/C13H18O3Si/c1-15-13(16-17(2,3)4)10-12(14)11-8-6-5-7-9-11/h5-10H,1-4H3 |
Clé InChI |
KXRGNQITCOYKFA-UHFFFAOYSA-N |
SMILES canonique |
COC(=CC(=O)C1=CC=CC=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate](/img/structure/B14276056.png)
![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14276057.png)

![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium](/img/structure/B14276072.png)
![1-(3-Butylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14276082.png)
![1H-Pyrazole-4,5-diamine, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14276086.png)








